N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S/c32-23(27-18-10-11-21-22(14-18)35-16-34-21)15-36-26-29-28-25-30(13-12-17-6-2-1-3-7-17)24(33)19-8-4-5-9-20(19)31(25)26/h1-11,14H,12-13,15-16H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAJHBAFPNQCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C26H21N5O4S
- Molecular Weight : 499.5 g/mol
- CAS Number : 1110980-52-3
The structure features a benzo[d][1,3]dioxole moiety linked to a thiourea derivative, which is significant in determining its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to ensure high yields and purity. The synthetic route often includes the formation of the benzo[d][1,3]dioxole and quinazoline derivatives followed by thioacylation to form the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.54 µM to 4.52 µM for HepG2 and MCF7 cell lines respectively. This was notably lower than the standard drug doxorubicin which showed IC50 values between 4.56 µM and 8.29 µM .
- Mechanism of Action : The anticancer effects are believed to involve:
Anti-inflammatory Activity
Compounds with similar structural motifs have also been evaluated for their anti-inflammatory properties:
- Cyclooxygenase Inhibition : Compounds exhibiting structural similarities have been shown to inhibit COX enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. The selectivity towards COX-2 can lead to reduced side effects compared to traditional NSAIDs .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that related compounds significantly reduced inflammation markers such as IL-1β levels, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study focused on a similar thiourea derivative showed promising results in inhibiting tumor growth in xenograft models. The compound's ability to induce apoptosis was confirmed through annexin V-FITC assays and cell cycle analysis.
Case Study 2: Selective COX Inhibition
Another investigation reported that a benzo[d][1,3]dioxole derivative exhibited a selectivity index of 10 for COX-2 over COX-1 in vitro, suggesting that modifications to the thiourea structure could enhance anti-inflammatory efficacy while minimizing gastrointestinal side effects .
Scientific Research Applications
Anticancer Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide exhibits significant anticancer properties. Research has shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies indicate that related compounds exhibit considerable cytotoxicity against colon cancer and melanoma cell lines with GI50 values ranging from 0.25 to 13.50 μM .
Antimicrobial Activity
The compound's thioacetamide moiety suggests potential antimicrobial properties. Similar derivatives have been evaluated for their efficacy against bacterial strains and exhibited promising results in vitro.
Case Studies
- Anticancer Evaluation : A study on substituted acetamides revealed that derivatives with triazole and quinazoline structures showed significant activity against cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications to the triazole ring could enhance anticancer efficacy .
- Antimicrobial Testing : Compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-thioacetamides have been tested against Mycobacterium tuberculosis and other pathogens. Results demonstrated effective inhibition of bacterial growth and highlighted the potential for developing new antimicrobial agents .
Q & A
Q. Basic Research Focus
- 1H NMR : Identifies substituent patterns (e.g., aromatic protons in benzo[d][1,3]dioxol-5-yl at δ 6.7–7.1 ppm) and confirms sulfur-acetamide linkages via thiol proton shifts .
- IR Spectroscopy : Validates carbonyl (C=O) stretches (1680–1720 cm⁻¹) and triazole/quinazoline ring vibrations .
- HPLC-PDA : Resolves impurities from incomplete coupling or oxidation byproducts. Use C18 columns with acetonitrile/water gradients .
How can computational modeling optimize reaction pathways and predict regioselectivity in triazoloquinazoline formation?
Advanced Research Focus
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (ICReDD’s approach) can:
- Simulate transition states to identify energetically favorable pathways for triazole ring closure.
- Predict regioselectivity in sulfur substitution using Fukui indices or electron density maps .
COMSOL Multiphysics integrates AI to simulate solvent effects and optimize parameters like temperature/pH, reducing trial-and-error experimentation .
What methodologies resolve contradictions in bioactivity data across structural analogs?
Q. Advanced Research Focus
- Dose-Response Analysis : Compare IC₅₀ values for cytotoxic analogs (e.g., 4-chlorophenyl vs. benzylthio derivatives) using MTT assays .
- Molecular Dynamics : Model ligand-receptor interactions (e.g., H1-antihistamine activity in hydrazide derivatives) to explain variability in binding affinities .
- Meta-Analysis : Cross-reference synthetic yields, purity, and bioactivity datasets to isolate structure-activity outliers .
What in vitro assays are suitable for evaluating its potential pharmacological mechanisms?
Q. Advanced Research Focus
- Cytotoxicity Screening : Use human cancer cell lines (e.g., MCF-7, HepG2) with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol derivatives as positive controls .
- Enzyme Inhibition : Test triazoloquinazoline interactions with histamine H1 receptors via radioligand displacement assays .
- ROS Detection : Employ DCFH-DA probes to assess oxidative stress induction in treated cells .
How can solubility and formulation challenges be addressed during preclinical testing?
Q. Advanced Research Focus
- Co-Solvent Systems : Use ethanol-PEG 400 mixtures (1:4 v/v) to enhance aqueous solubility of hydrophobic triazoloquinazoline cores .
- Nanoencapsulation : Optimize lipid nanoparticle formulations using computational fluid dynamics (CFD) to predict stability .
What experimental strategies mitigate thermal degradation during synthesis?
Q. Basic Research Focus
- TGA/DSC Analysis : Identify decomposition thresholds (e.g., 180–220°C for triazoloquinazoline derivatives) to set safe reflux temperatures .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of thioacetamide groups .
How do substituent variations influence electronic properties and bioactivity?
Q. Advanced Research Focus
- Hammett Constants : Correlate electron-withdrawing groups (e.g., -Cl) with enhanced electrophilic reactivity in triazole rings .
- QSAR Modeling : Train models on logP, polar surface area, and IC₅₀ data to prioritize analogs with optimal pharmacokinetic profiles .
What green chemistry principles apply to scaling up synthesis?
Q. Advanced Research Focus
- Solvent Recycling : Recover dioxane via vacuum distillation to reduce waste .
- Catalytic Methods : Replace stoichiometric bases with immobilized enzymes or heterogeneous catalysts .
How can interdisciplinary collaboration enhance research outcomes?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
